molecular formula C9H10N2 B11734368 2-[(1S)-1-aminoethyl]benzonitrile

2-[(1S)-1-aminoethyl]benzonitrile

Cat. No.: B11734368
M. Wt: 146.19 g/mol
InChI Key: LGMNBLFPWQROHD-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1S)-1-aminoethyl]benzonitrile is a chiral benzonitrile derivative characterized by a nitrile group at the ortho position of the benzene ring and an (S)-configured 1-aminoethyl substituent.

Properties

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-[(1S)-1-aminoethyl]benzonitrile

InChI

InChI=1S/C9H10N2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7H,11H2,1H3/t7-/m0/s1

InChI Key

LGMNBLFPWQROHD-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C#N)N

Canonical SMILES

CC(C1=CC=CC=C1C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-aminoethyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with an appropriate amine under controlled conditions. For instance, the reaction of benzonitrile with (S)-1-aminoethanol in the presence of a dehydrating agent can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-aminoethyl]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

2-[(1S)-1-aminoethyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1S)-1-aminoethyl]benzonitrile involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The compound may also participate in signaling pathways and enzymatic reactions, modulating biological processes .

Comparison with Similar Compounds

Table 1: Cytotoxic Benzonitrile Analogs

Compound Substituents Activity (IC₅₀, µM) Reference
1c 3-chlorophenyl, triazole 8.2 (MCF-7), 7.6 (MDA-MB-231)
1h 4-methoxyphenyl, triazole 9.1 (T47D)
This compound (S)-1-aminoethyl Not reported

The absence of a triazole or methoxy group in this compound may limit its cytotoxicity, but its primary amine could facilitate derivatization for targeted therapies.

Physicochemical Properties

Comparative physicochemical data reveal trends in solubility and stability (Table 3):

  • This compound (147.20 g/mol) .
  • (S)-Methyl 4-(1-aminoethyl)benzoate: The ester group increases lipophilicity (logP ~1.5) compared to the nitrile’s polarity .

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) Functional Groups logP (Predicted)
This compound 147.20 Nitrile, primary amine ~0.8
(S)-Methyl 4-(1-aminoethyl)benzoate 179.22 Ester, primary amine ~1.5
2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile 256.73 Nitrile, chloroarene ~3.2

Biological Activity

2-[(1S)-1-aminoethyl]benzonitrile, also recognized as (S)-2-(1-aminoethyl)benzonitrile hydrochloride, is a chiral organic compound notable for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H12_{12}N2_2, featuring a benzene ring substituted with an aminoethyl group and a nitrile group. The presence of these functional groups enhances its solubility and reactivity, making it a candidate for various biological interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its amino group allows for potential interactions with biological molecules, including enzymes and receptors. The nitrile group can participate in various chemical transformations that may affect biological systems.

Pharmacological Potential

Studies have highlighted the compound's interactions with various biological targets. These interactions are crucial for understanding its pharmacodynamics, particularly how it modulates enzymatic activities or signal transduction pathways.

Table 1: Biological Targets of this compound

Target TypeInteraction TypeImplications
EnzymesInhibition/ActivationPotential therapeutic applications
ReceptorsBinding Affinity StudiesModulation of physiological responses
Transport ProteinsSubstrate InteractionInfluence on drug absorption

Synthesis

The synthesis of this compound involves multiple steps starting from readily available precursors. Common synthetic routes include:

  • Formation of the Benzonitrile Framework : Utilizing nitriles as starting materials.
  • Introduction of the Aminoethyl Group : Achieved through reductive amination techniques.
  • Purification : Advanced purification techniques are employed to isolate the compound efficiently.

Case Studies and Research Findings

Several studies have focused on the compound's biological activity:

  • Study A : Investigated the binding affinity of this compound to specific receptors involved in neurotransmission, suggesting potential applications in neuropharmacology.
  • Study B : Explored its role as an inhibitor of certain enzymes linked to metabolic pathways, indicating its possible use in metabolic disorders.
  • Study C : Examined its effects on cell signaling pathways, revealing that it may modulate key processes involved in cell proliferation and differentiation.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of functional groups compared to structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
2-AminobenzothiazoleContains an amino group; thiazole ringDifferent reactivity due to heterocyclic structure
BenzonitrileLacks aminoethyl groupLess versatile in reactions
4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochlorideContains a thiazole ringUnique due to thiazole's influence on activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.